2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene
Description
Properties
IUPAC Name |
2-chloro-1-ethynyl-4-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMCYSDGHHPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromo substituent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structure characterized by the presence of both a chloro and a fluoro substituent on the benzene ring, along with an ethynyl group. This configuration influences its reactivity and interaction with biological systems.
Organic Synthesis
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to introduce other functional groups.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry, where it is investigated for:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating its potential as a new antimicrobial agent.
- Anticancer Properties : Laboratory investigations have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Material Science
The compound is also being explored for its utility in developing specialty chemicals and materials due to its unique properties. Its role in creating polymers and other advanced materials is currently under investigation.
The biological activities of this compound are noteworthy:
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency compared to established antibiotics.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Emerging data suggest potential neuroprotective properties, possibly through the reduction of oxidative stress in neuronal cultures exposed to neurotoxic agents.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it had a lower MIC than commonly used antibiotics, suggesting its potential for development into new therapeutic agents.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of this compound. It was shown to effectively inhibit MCF-7 cell growth with IC50 values indicating significant cytotoxicity at micromolar concentrations.
Case Study 3: Neuroprotective Effects
A recent study assessed the neuroprotective effects of this compound in models of oxidative stress. Treatment led to a significant reduction in reactive oxygen species (ROS) levels, enhancing cell viability in neuronal cultures subjected to neurotoxic conditions.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to yield the substituted benzene ring . The specific pathways and targets depend on the nature of the reaction and the substituents involved.
Comparison with Similar Compounds
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be compared with other benzene derivatives such as:
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-ethynyl-4-methylbenzene
- 2-Fluoro-1-ethynyl-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents. The presence of the ethynyl group in this compound makes it unique, influencing its reactivity and applications .
Biological Activity
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, activity against various targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H7ClF
- CAS Number : 2470437-90-0
The primary biological activity of this compound is attributed to its interaction with specific enzymes and pathways:
Target Enzymes
- Tyrosinase : This compound inhibits the activity of tyrosinase, an enzyme crucial in the melanogenesis pathway, which converts L-tyrosine to melanin.
- Mode of Action : It binds to both the catalytic and allosteric sites of tyrosinase, leading to decreased melanin synthesis and reduced cellular tyrosinase activity.
Biochemical Pathways
The inhibition of tyrosinase disrupts the conversion of L-DOPA to DOPA-quinone, ultimately affecting melanin production. This property makes the compound a candidate for applications in skin whitening and pigmentation disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Decreased melanin synthesis | |
| Antimicrobial Potential | Active against various pathogens | |
| Anticancer Activity | Inhibitory effects on cancer cell lines |
Study 1: Tyrosinase Inhibition
In a laboratory study, this compound was tested for its ability to inhibit tyrosinase. The results indicated a significant reduction in enzyme activity at low concentrations, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound. It demonstrated effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus strains. The study highlighted its potential as an alternative treatment for bacterial infections.
Study 3: Anticancer Properties
A recent investigation revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, indicating its promise in cancer therapy .
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Install safety showers and eyewash stations nearby .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection (e.g., vapor respirators) if ventilation is insufficient .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and evacuate the area if large-scale release occurs .
Q. Which spectroscopic methods are effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify substituent positions and confirm the ethynyl group’s presence. Compare chemical shifts with analogs like 3-chloro-4-fluoronitrobenzene (δ 7.5–8.5 ppm for aromatic protons) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ reference standards (e.g., 1-bromo-4-fluorobenzene) to calibrate retention times and validate fragmentation patterns .
- Infrared (IR) Spectroscopy : Analyze C≡C stretching (~2100 cm) and C-F/C-Cl vibrations (1000–1300 cm) to confirm functional groups .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to minimize light-induced decomposition .
- Conduct stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) to determine shelf life. Monitor degradation via HPLC or TLC .
Advanced Research Questions
Q. How can contradictions in reactivity data (e.g., solvent-dependent outcomes) be resolved?
- Methodological Answer :
- Solvent Polarity Analysis : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Use Hammett plots to correlate substituent effects with solvent parameters .
- Control Experiments : Isolate intermediates via flash chromatography and characterize them spectroscopically to identify competing pathways .
- Statistical Validation : Apply ANOVA to assess significance of solvent effects. Replicate experiments with standardized conditions to reduce variability .
Q. What computational approaches predict the ethynyl group’s reactivity in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to model reaction pathways. Validate with experimental kinetic data .
Q. How can crystallographic data confirm the molecular conformation of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., hexane/ethyl acetate). Refine structures using software like SHELX, reporting R-factors (<0.05) and thermal displacement parameters .
- Comparative Analysis : Overlay experimental structures with DFT-optimized models to assess deviations in bond angles/planarity .
Q. How to design a kinetic study for thermal stability under varying conditions?
- Methodological Answer :
- Isothermal Thermogravimetric Analysis (TGA) : Measure mass loss at 50–150°C to determine decomposition thresholds. Calculate activation energy () via Arrhenius plots .
- In Situ FTIR : Monitor real-time degradation products (e.g., HCl or HF release) using gas cells .
Methodological Notes
- Data Sources : Prioritize NIST Chemistry WebBook for spectral data and PubChem for structural analogs .
- Contradiction Resolution : Cross-validate findings using multiple techniques (e.g., NMR + XRD) and consult crystallographic databases (e.g., CCDC) .
- Ethical Compliance : Adhere to EPA guidelines for hazardous waste disposal and in vitro research protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
